2-Chloro-4-(tributylstannyl)pyrimidine

Description

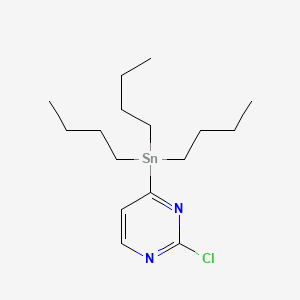

2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5) is an organotin-substituted pyrimidine derivative with the molecular formula C₁₆H₂₉ClN₂Sn and a molecular weight of 403.58 g/mol . Its structure features a pyrimidine ring with a chlorine atom at position 2 and a tributylstannyl group (-Sn(C₄H₉)₃) at position 4 (Figure 1). Key identifiers include:

This compound is primarily used as a bulk drug intermediate in industrial and scientific research, particularly in cross-coupling reactions (e.g., Stille couplings) to synthesize complex molecules . Its safety profile indicates acute toxicity (oral and dermal), skin/eye irritation, and environmental hazards, necessitating strict handling protocols .

Properties

IUPAC Name |

tributyl-(2-chloropyrimidin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGIFHOTRLEMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676684 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-25-5 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446286-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloro-4-Substituted Pyrimidine Intermediates

Preparation of 2-chloro-4-substituted pyrimidines is achieved through chlorination of precursors such as 2-methylthio-4-substituted pyrimidines. The key steps involve:

Substitution Reaction:

Starting from 2-methylthio-4-substituted pyrimidines, a nucleophilic substitution with alkali agents (e.g., sodium hydroxide, sodium carbonate, or potassium tert-butoxide) occurs in polar aprotic solvents such as methanol or pyridine. This step replaces the methylthio group with a hydroxyl or other functional groups, forming intermediates suitable for chlorination.Chlorination Step:

The intermediate is treated with chlorinating agents such as thionyl chloride, phosphorus oxychloride, or sulfuryl chloride in solvents like methylene dichloride or acetonitrile. This introduces the chlorine atom at the 4-position selectively, yielding 2-chloro-4-substituted pyrimidines.

| Step | Reagents | Solvents | Conditions | Yield | References |

|---|---|---|---|---|---|

| Substitution | Alkali (NaOH, Na2CO3, K tert.-butoxide) | Methanol, pyridine | 0°C to room temp, 6 hours | ~87% | Patent CN103554036A |

| Chlorination | Thionyl chloride, sulfuryl chloride | Methylene dichloride, acetonitrile | 0°C to room temp, 3 hours | ~78-97% | Patent CN103554036B |

Organostannylation to Form 2-Chloro-4-(tributylstannyl)pyrimidine

The key to introducing the tributyltin group involves a stannylation reaction , typically performed via:

- Nucleophilic substitution of the 4-chloro group with tributyltin reagents.

- Reagents: Tributylstannyl lithium or tributylstannyl chloride.

- Conditions:

Conducted in dry, inert solvents such as tetrahydrofuran (THF) or toluene at low temperatures (−20°C to 0°C) to prevent side reactions.

| Step | Reagents | Solvent | Conditions | Yield | References |

|---|---|---|---|---|---|

| Stannylation | Tributylstannyl chloride or tributylstannyl lithium | Tetrahydrofuran (THF) | −20°C to 0°C, inert atmosphere | Variable, optimized yields reported | Literature on organostannylation reactions |

Summary of Preparation Methods

| Method | Raw Materials | Key Reagents | Solvents | Conditions | Advantages | References |

|---|---|---|---|---|---|---|

| Method A | 2-methylthio-4-chloropyrimidine derivatives | Alkali (NaOH, Na2CO3), chlorinating agents | Methanol, methylene dichloride | 0°C to room temp, 3–6 hours | High selectivity, high yield | Patent CN103554036 series |

| Method B | 2-chloro-4-substituted pyrimidines | Tributylstannyl chloride/lithium | THF, toluene | −20°C to room temp | Efficient organostannylation | Literature on organostannylation |

Notes on Optimization and Purification

- Reaction Control: Maintaining low temperatures during chlorination and stannylation minimizes by-products.

- Purification: Crude products are purified via silica gel chromatography or recrystallization, ensuring high purity for subsequent applications.

- Yield Enhancement: Using excess chlorinating or stannylating agents and optimizing solvent polarity improves yields.

Chemical Reactions Analysis

2-Chloro-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with aryl halides or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-4-(tributylstannyl)pyrimidine, in cancer treatment. The compound is being investigated for its ability to modulate immune responses and inhibit tumor growth. It may act as a dual antagonist of prostaglandin E2 receptors (EP2 and EP4), which are implicated in several cancers, including melanoma, lung cancer, and gastrointestinal cancers .

Case Study:

A patent document describes the use of pyrimidine derivatives for cancer treatment by reactivating immune responses within tumors. This approach could enhance the effectiveness of existing therapies such as chemotherapy and immunotherapy .

Antimalarial Research

The compound's structural analogs have been explored for their inhibitory effects on plasmodial kinases, which are critical targets in combating malaria. The inhibition of these kinases could disrupt the life cycle of the malaria parasite, providing a new avenue for therapeutic development against drug-resistant strains .

Research Findings:

Studies have shown that certain pyrimidine derivatives can inhibit key kinases involved in malaria pathogenesis, suggesting that this compound could be part of a broader strategy to develop effective antimalarial drugs .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its tributylstannyl group is particularly useful for coupling reactions, allowing for the formation of complex organic molecules through Stille coupling reactions. This property is valuable in synthesizing pharmaceuticals and agrochemicals.

Table: Key Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Stille Coupling | Formation of carbon-carbon bonds with aryl halides | |

| Cross-Coupling | Utilization in creating diverse organic compounds |

Targeting Kinases

The compound's ability to inhibit specific kinases makes it a candidate for further research into its role as a therapeutic agent in various diseases beyond cancer and malaria. By targeting kinases involved in cellular signaling pathways, researchers can explore its potential applications in treating other conditions like neurodegenerative diseases and inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tributylstannyl)pyrimidine depends on its specific application. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects . The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Tributylstannyl Groups

The following table compares 2-chloro-4-(tributylstannyl)pyrimidine with other stannyl-substituted pyrimidines:

Key Observations :

- Positional Isomerism : Moving the tributylstannyl group from C4 to C5 (e.g., 2-chloro-5-(tributylstannyl)pyrimidine) alters reactivity in cross-coupling reactions due to steric and electronic effects .

- Functional Group Diversity : Substituents like difluoroethoxy groups increase molecular weight and polarity, impacting solubility and pharmacokinetics .

Non-Stannyl Pyrimidine Derivatives

For context, non-stannyl pyrimidines with chlorine substituents include:

Key Observations :

- Chlorine Reactivity : The 2-chloro substituent in all compounds facilitates nucleophilic substitution, enabling diverse functionalization (e.g., with amines or alkoxides) .

- Biological Activity: Non-stannyl derivatives like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine show promise as antitumor agents, highlighting the role of electron-withdrawing groups in enhancing bioactivity .

Biological Activity

2-Chloro-4-(tributylstannyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 285.82 g/mol

This compound features a pyrimidine ring substituted with a chlorine atom and a tributylstannyl group, which is believed to enhance its biological activity.

The primary biological activity of this compound is linked to its role as an inhibitor of Pim kinases. Pim kinases are serine/threonine kinases that are constitutively active and play a crucial role in the regulation of cell growth and survival. They are often overexpressed in various cancers, making them a target for therapeutic intervention .

Inhibition of Pim Kinases

Research indicates that compounds like this compound can inhibit Pim kinases, thereby affecting tumor cell growth and survival. Inhibition of these kinases has been associated with reduced proliferation in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Hematological Malignancies : In studies involving DLBCL, elevated levels of Pim-1 were correlated with poor prognosis. The application of this compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting its potential as a therapeutic agent .

- Solid Tumors : Research has shown that this compound can also impact solid tumors by inducing apoptosis through mechanisms that involve the regulation of apoptosis mediators and cell cycle regulators .

Q & A

Basic: What are the common synthetic routes for preparing 2-chloro-4-(tributylstannyl)pyrimidine?

Answer:

The synthesis typically involves palladium-catalyzed stannylation of halogenated pyrimidines. For example, a dichloropyrimidine precursor (e.g., 2,4-dichloropyrimidine) can react with tributyltin hydride or hexamethylditin under Stille coupling conditions. Key steps include:

- Using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .

- Maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the tin reagent .

- Optimizing reaction temperature (often 60–90°C) and stoichiometry to favor regioselective substitution at the 4-position .

Basic: How is the structure of this compound characterized?

Answer:

Key analytical methods include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS shows molecular ion clusters (e.g., [M+H]⁺) with isotopic patterns characteristic of tin (Sn, 10% abundance for ¹²⁰Sn) .

- X-ray Crystallography : Resolves bond angles and confirms substitution patterns (e.g., planar pyrimidine ring with Sn distortion) .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

It serves as a versatile intermediate in cross-coupling reactions:

- Stille Coupling : Forms C–C bonds with aryl/vinyl halides, enabling access to substituted pyrimidines for drug discovery (e.g., kinase inhibitors) .

- Diversification of Nucleobases : Modifies nucleic acid analogs to study interactions with enzymes or membranes .

Advanced: How can regioselectivity challenges during stannylation be addressed?

Answer:

Regioselectivity is influenced by:

- Substrate Design : Electron-withdrawing groups (e.g., Cl at C-2) activate the C-4 position for nucleophilic attack .

- Catalyst Tuning : Bulky ligands (e.g., P(o-tol)₃) favor substitution at sterically accessible sites .

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .

Advanced: What are the stability considerations for this organotin compound?

Answer:

- Light/Oxygen Sensitivity : Store under argon at –20°C in amber vials to prevent decomposition .

- Hydrolytic Degradation : Avoid protic solvents (e.g., H₂O, alcohols); use anhydrous DMF or THF for reactions .

- Byproduct Formation : Hydrolysis may yield tributyltin oxides; purify via silica gel chromatography (hexane/EtOAc) .

Advanced: How to troubleshoot low yields in Stille couplings using this reagent?

Answer:

Common fixes include:

- Catalyst Reactivation : Add fresh Pd(0) (5–10 mol%) if the reaction stalls .

- Impurity Removal : Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation) .

- Competitive Side Reactions : Suppress homocoupling by using excess tin reagent (1.5–2.0 equiv) .

Advanced: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood .

- Waste Disposal : Collect organotin waste separately; treat with KMnO₄/H₂SO₄ before professional disposal .

- Exposure Response : In case of skin contact, wash with 10% EDTA solution to chelate tin .

Advanced: How does the tributylstannyl group influence pharmacokinetic properties in drug candidates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.